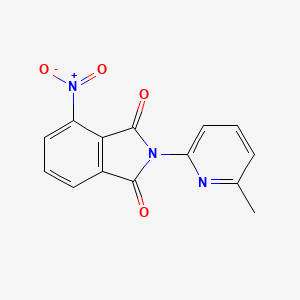![molecular formula C18H24N6O B5617939 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5617939.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that includes tetrahydroquinazolines and pyrazoles, commonly studied for their diverse chemical properties and potential applications in various fields, excluding drug usage and dosage.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For instance, Yao et al. (2012) reported a tandem reaction involving cyclopropene and alkynylbenzylidene hydrazide, leading to pyrazoloisoquinolines (Yao et al., 2012). Similarly, Mosti et al. (1983) described the synthesis of dihydroquinazolinones using dimethylaminomethylene diones (Mosti et al., 1983).
Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. Al-Hourani et al. (2016) analyzed the crystal structure of a related compound, detailing the spatial arrangement and bond interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions of this class of compounds involve various catalysts and reactants. For instance, Singh et al. (2020) described a regioselective synthesis involving cyclopropane aldehydes and anthranil hydrazides (Singh et al., 2020). Feng et al. (2016) demonstrated a copper-catalyzed cycloaddition reaction to synthesize pyrazoloquinazolines (Feng et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from studies like those of Al-Hourani et al. (2016), who detailed the crystalline structure of a related compound (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are highlighted in works like those of Yao et al. (2012) and Singh et al. (2020), where the synthesis pathways elucidate these properties (Yao et al., 2012), (Singh et al., 2020).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-23(2)17-19-11-13-14(5-3-6-15(13)22-17)21-16(25)18(7-8-18)12-24-10-4-9-20-24/h4,9-11,14H,3,5-8,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTIVLOYVVXGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)C3(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617868.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)
![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)
![2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile](/img/structure/B5617886.png)


![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5617910.png)

![ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5617922.png)
![({4-ethyl-5-[1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5617928.png)
![3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5617936.png)
![9-(3-morpholinylacetyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5617949.png)

![1-(2-ethyl-6-methylphenyl)-4-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5617972.png)